
(3,3-Dimethylcyclobutyl)hydrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Dimethylcyclobutyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2 and a molecular weight of 187.11 g/mol . This compound is known for its unique cyclobutyl structure, which is substituted with two methyl groups at the 3-position, and its hydrazine moiety, which is protonated to form the dihydrochloride salt.
Métodos De Preparación
The synthesis of (3,3-Dimethylcyclobutyl)hydrazine dihydrochloride typically involves the reaction of 3,3-dimethylcyclobutanone with hydrazine hydrate under acidic conditions to form the hydrazine derivative. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Análisis De Reacciones Químicas
(3,3-Dimethylcyclobutyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azine derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The hydrazine moiety can undergo substitution reactions with electrophiles to form substituted hydrazine derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.
Aplicaciones Científicas De Investigación
(3,3-Dimethylcyclobutyl)hydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: This compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism of action of (3,3-Dimethylcyclobutyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the cyclobutyl structure can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
(3,3-Dimethylcyclobutyl)hydrazine dihydrochloride can be compared with other hydrazine derivatives such as:
Cyclobutylhydrazine: Lacks the methyl substituents, leading to different reactivity and biological activity.
Dimethylhydrazine: Lacks the cyclobutyl ring, resulting in different chemical properties and applications.
Propiedades
Fórmula molecular |
C6H16Cl2N2 |
|---|---|
Peso molecular |
187.11 g/mol |
Nombre IUPAC |
(3,3-dimethylcyclobutyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6(2)3-5(4-6)8-7;;/h5,8H,3-4,7H2,1-2H3;2*1H |
Clave InChI |
GZCRGLKXJXLRHI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)NN)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12280040.png)
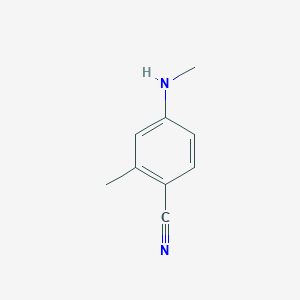

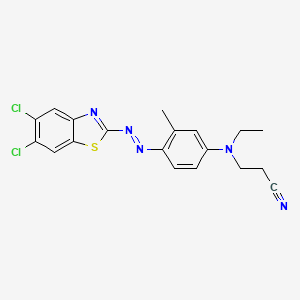

![N-[(E)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide](/img/structure/B12280077.png)
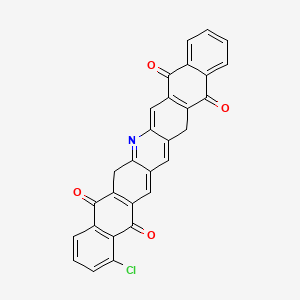
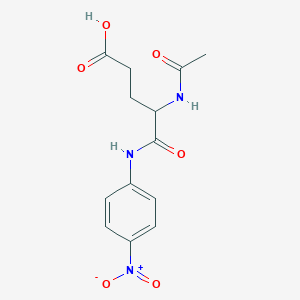

![4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12280099.png)
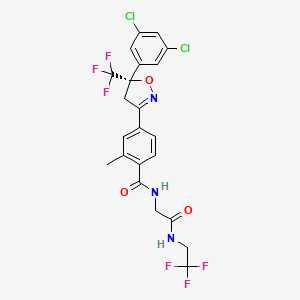

![6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12280110.png)
